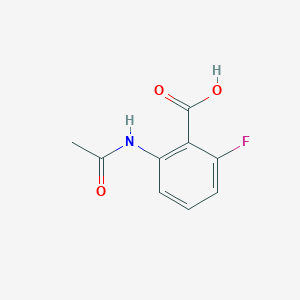

![molecular formula C7H10O2 B3386204 Bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 71162-15-7](/img/structure/B3386204.png)

Bicyclo[2.1.1]hexane-5-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of Bicyclo[2.1.1]hexane-5-carboxylic acid involves efficient and modular approaches. One such method utilizes photochemistry to access new building blocks via [2 + 2] cycloaddition. This strategy allows for derivatization with various transformations, thereby expanding the sp3-rich chemical space .

Molecular Structure Analysis

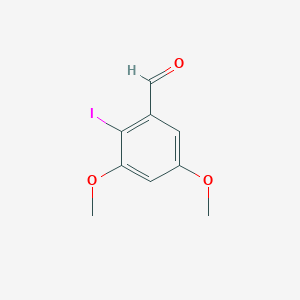

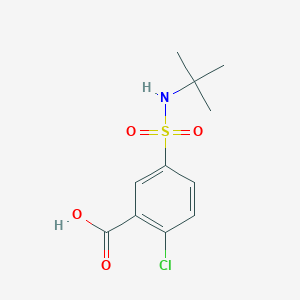

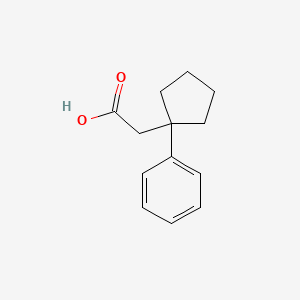

The compound’s molecular structure consists of a bicyclic hexane ring system with a carboxylic acid functional group attached at the 5-position. The rigid, compact structure of the bicyclo[2.1.1]hexane scaffold contributes to its unique properties .

Chemical Reactions Analysis

Bicyclo[2.1.1]hexane-5-carboxylic acid can participate in various chemical reactions, including esterification, amidation, and decarboxylation. These reactions allow for the synthesis of derivatives with altered properties .

Aplicaciones Científicas De Investigación

Conformational Studies in Core Structures

Bicyclo[2.1.1]hexane derivatives are recognized for their intriguing core structures in small molecules with diverse biological activities. These compounds have been used as conformationally locked analogues of nucleoside building blocks and as unique building blocks in various applications. They serve as intermediates in natural compound synthesis and constituents of bioactive compounds, novel materials, and catalysts. Their use in the design of hybrid structures as locked basic amino acid analogues and their potential in creating potent metabotropic glutamate receptor antagonists or agonists highlights their versatile applications in medicinal chemistry (Jimeno et al., 2011).

Synthesis of Carboxylic Acid Derivatives

The enantioselective synthesis of bicyclo[3.1.0]hexane carboxylic acid derivatives demonstrates the chemical versatility of this structure. These syntheses, which feature key steps like intramolecular cyclopropanation, underscore the potential of bicyclo[2.1.1]hexane derivatives in advanced organic synthesis and drug development (Yoshikawa et al., 2004).

Potential in Neuroprotective Drugs

Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC), a derivative of bicyclo[2.1.1]hexane-5-carboxylic acid, has been developed as a potential neuroprotective drug. Radiolabeling and biodistribution studies indicate its ability to cross the brain-blood barrier and accumulate in specific brain regions, suggesting its potential application in treating neurological conditions (Yu et al., 2003).

Novel Asymmetric Synthesis Strategies

The novel asymmetric synthesis of bicyclo[3.1.0]hexane derivatives, using strategies such as retro-Diels-Alder reactions, showcases the compound's significance in innovative synthetic methodologies. This approach opens up new possibilities for creating structurally complex and biologically active compounds (Moher, 1996).

Development of Alicyclic Polymers

Bicyclo[2.1.1]hexane derivatives are integral in the synthesis of alicyclic polymers designed for specific applications like photoresist materials. These polymers, synthesized through various polymerization techniques, demonstrate the compound's utility in material science and engineering (Okoroanyanwu et al., 1998).

Safety and Hazards

Propiedades

IUPAC Name |

bicyclo[2.1.1]hexane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-4-1-2-5(6)3-4/h4-6H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKDENVWNGCLOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304764 | |

| Record name | Bicyclo[2.1.1]hexane-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.1.1]hexane-5-carboxylic acid | |

CAS RN |

71162-15-7 | |

| Record name | NSC167216 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.1.1]hexane-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

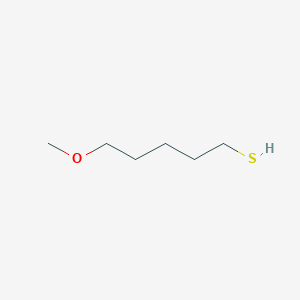

![1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B3386156.png)